Lipoamido-PEG8-TFP ester Lipoamido-PEG8-TFP ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16164300
InChI: InChI=1S/C33H51F4NO11S2/c34-27-25-28(35)32(37)33(31(27)36)49-30(40)5-8-41-10-12-43-14-16-45-18-20-47-22-23-48-21-19-46-17-15-44-13-11-42-9-7-38-29(39)4-2-1-3-26-6-24-50-51-26/h25-26H,1-24H2,(H,38,39)
SMILES:
Molecular Formula: C33H51F4NO11S2
Molecular Weight: 777.9 g/mol

Lipoamido-PEG8-TFP ester

CAS No.:

Cat. No.: VC16164300

Molecular Formula: C33H51F4NO11S2

Molecular Weight: 777.9 g/mol

* For research use only. Not for human or veterinary use.

Lipoamido-PEG8-TFP ester -

Specification

Molecular Formula C33H51F4NO11S2
Molecular Weight 777.9 g/mol
IUPAC Name (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C33H51F4NO11S2/c34-27-25-28(35)32(37)33(31(27)36)49-30(40)5-8-41-10-12-43-14-16-45-18-20-47-22-23-48-21-19-46-17-15-44-13-11-42-9-7-38-29(39)4-2-1-3-26-6-24-50-51-26/h25-26H,1-24H2,(H,38,39)
Standard InChI Key KWKVGZCJFANBFO-UHFFFAOYSA-N
Canonical SMILES C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F

Introduction

Chemical Structure and Molecular Properties

Core Components

Lipoamido-PEG8-TFP ester is a heterobifunctional molecule comprising three distinct regions:

  • Lipoic acid moiety: A cyclic disulfide (1,2-dithiolane) attached to a pentanoic acid group, enabling bidentate dative bonding with gold, silver, and other transition metals .

  • dPEG®8 spacer: A discrete 36-atom polyethylene glycol chain (42.7 Å in length) that provides steric flexibility and reduces nonspecific interactions .

  • TFP ester: A 2,3,5,6-tetrafluorophenol-activated carboxylate group that reacts selectively with primary amines (ε-amines of lysine or α-amines of polypeptide chains) to form stable amide bonds .

The molecular formula is C₃₃H₅₁F₄NO₁₁S₂, with a monodisperse molecular weight of 777.88 g/mol and purity exceeding 98% .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight777.88 g/mol
PEG Spacer Length36 atoms (42.7 Å)
ReactivityAmine-specific (pH 7.5–8.0)
SolubilityDMF, DMAC, Acetonitrile
Storage Conditions-20°C (desiccated)

Stability and Reactivity Advantages

The lipoic acid group forms two dative bonds with metal surfaces, conferring greater stability than monothiol-based anchors . Unlike NHS esters, TFP esters exhibit reduced hydrolysis rates, enabling efficient conjugation even in suboptimal pH conditions (pH 6.5–9.0) . Comparative studies indicate TFP esters achieve 85–90% conjugation efficiency versus 60–70% for NHS esters under identical conditions .

Synthesis and Functionalization Strategies

Stepwise Conjugation Protocol

  • Metal Surface Preparation: Gold or silver nanoparticles are incubated with Lipoamido-PEG8-TFP ester, allowing lipoic acid to bind via dative bonds. Excess reagent is removed by centrifugation .

  • Amine Coupling: The TFP ester reacts with primary amines on proteins, peptides, or antibodies in pH 7.5–8.0 buffers (e.g., HEPES or borate). Reaction time typically ranges from 2–4 hours at 25°C .

  • Quenching: Residual TFP esters are deactivated with Tris or glycine buffers, followed by purification via size-exclusion chromatography .

Table 2: Reactivity Profile of Amine-Reactive Esters

ParameterTFP EsterNHS Ester
Optimal pH Range7.5–8.58.0–8.5
Hydrolysis Half-Life12 hours (pH 7.0)4 hours (pH 7.0)
Conjugation Efficiency90%70%
Byproduct SolubilityHigh (Tetrafluorophenol)Moderate (N-Hydroxysuccinimide)

The fluorinated aromatic ring of TFP esters enhances leaving-group stability, driving amide bond formation to near-completion .

Applications in Nanotechnology and Biomedicine

Self-Assembled Monolayers (SAMs) on Nanoparticles

Lipoamido-PEG8-TFP ester forms dense, oriented SAMs on gold nanoparticles (AuNPs), reducing aggregation and improving biocompatibility. The PEG spacer minimizes nonspecific protein adsorption, a critical feature for in vivo diagnostics . For example, AuNPs functionalized with this reagent exhibit 90% stability in serum after 72 hours, compared to 50% for thiol-PEG counterparts .

Targeted Drug Delivery Systems

Antibodies conjugated via TFP esters retain >95% antigen-binding affinity, enabling precise targeting. In a murine model, doxorubicin-loaded AuNPs with anti-HER2 conjugates showed a 3-fold increase in tumor accumulation versus untargeted particles .

Biosensor Development

The compound’s dual functionality facilitates the immobilization of enzymes on electrode surfaces. Glucose oxidase conjugated to gold electrodes using Lipoamido-PEG8-TFP ester demonstrated a linear response range of 1–30 mM, with a detection limit of 0.2 μM .

Future Directions and Innovations

Recent work explores modifying the PEG spacer length (e.g., dPEG®12 for increased flexibility) and integrating photoactivatable groups for spatiotemporal control over conjugation . Hybrid systems combining TFP esters with click chemistry handles (e.g., azides) are under development for modular bioconjugation platforms .

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